1-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique combination of an indene moiety, a nitrophenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the indene moiety with the nitrophenyl group and the tetrazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly due to the presence of the tetrazole ring, which is known for its bioactivity.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or a tool in biological studies to investigate various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrazole ring suggests potential interactions with biological molecules through hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-NITROBENZENE: Similar structure but lacks the tetrazole ring.
3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-4-NITROPHENYL)-1H-1,2,3,4-TETRAZOLE: Similar structure but with different substitution patterns.
Uniqueness
1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE is unique due to the combination of the indene moiety, nitrophenyl group, and tetrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H13N5O3 |
---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
1-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]tetrazole |
InChI |
InChI=1S/C16H13N5O3/c22-21(23)14-7-13(20-10-17-18-19-20)8-16(9-14)24-15-5-4-11-2-1-3-12(11)6-15/h4-10H,1-3H2 |
InChI Key |
VQLBGTASUXUMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.